molecular formula C10H10ClNO3S B2826068 N-(3-Chloro-4-methylsulfonylphenyl)prop-2-enamide CAS No. 2305410-00-6

N-(3-Chloro-4-methylsulfonylphenyl)prop-2-enamide

Cat. No. B2826068
CAS RN: 2305410-00-6
M. Wt: 259.7
InChI Key: WPNKCOFBSOGBKY-UHFFFAOYSA-N
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Description

“N-(3-Chloro-4-methylsulfonylphenyl)prop-2-enamide” is likely an organic compound consisting of a prop-2-enamide group (similar to acrylamide ) attached to a phenyl ring that has a chloro group and a methylsulfonyl group. The exact properties and uses of this compound would depend on its specific structure and the context in which it is used.


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a prop-2-enamide group attached to a phenyl ring that has a chloro group and a methylsulfonyl group . The exact 3D structure would depend on the specific spatial arrangement of these groups.


Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on its specific structure and the conditions under which it is reacted. The amide group might undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The double bond in the prop-2-enamide group might participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Based on its structure, it’s likely to be a solid at room temperature. It might be soluble in organic solvents and could have a relatively high melting point .

Mechanism of Action

Without specific information on the biological activity of “N-(3-Chloro-4-methylsulfonylphenyl)prop-2-enamide”, it’s difficult to predict its mechanism of action. If it’s biologically active, it might interact with proteins or other biological molecules in the body, but this would need to be determined experimentally .

properties

IUPAC Name

N-(3-chloro-4-methylsulfonylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3S/c1-3-10(13)12-7-4-5-9(8(11)6-7)16(2,14)15/h3-6H,1H2,2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNKCOFBSOGBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)NC(=O)C=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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